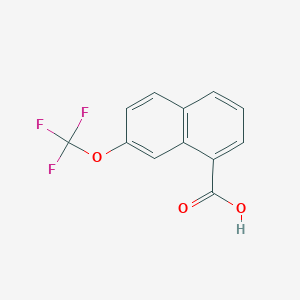

2-(Trifluoromethoxy)naphthalene-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoromethoxy)naphthalene-8-carboxylic acid is an organic compound that features a naphthalene ring substituted with a trifluoromethoxy group at the second position and a carboxylic acid group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid typically involves the introduction of the trifluoromethoxy group and the carboxylic acid group onto the naphthalene ring. One common method is the trifluoromethoxylation of a naphthalene derivative followed by carboxylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethoxylation processes using advanced reagents and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.

Substitution: The trifluoromethoxy and carboxylic acid groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the naphthalene ring.

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-8-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It may be used in the study of biological systems and as a probe in biochemical assays.

Medicine: The compound’s unique properties make it a candidate for drug development and medicinal chemistry research.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid include other naphthalene derivatives with different substituents, such as:

- 2-Methoxynaphthalene-8-carboxylic acid

- 2-Fluoronaphthalene-8-carboxylic acid

- 2-(Trifluoromethyl)naphthalene-8-carboxylic acid

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable for various applications .

Biological Activity

2-(Trifluoromethoxy)naphthalene-8-carboxylic acid, also known as 1-(trifluoromethoxy)naphthalene-8-carboxylic acid, is a compound characterized by a trifluoromethoxy group and a carboxylic acid functional group attached to a naphthalene ring. Its molecular formula is C12H7F3O3 with a molecular weight of 256.18 g/mol. This compound exhibits unique chemical properties due to the presence of the electronegative trifluoromethoxy substituent, which may influence its biological activity.

The trifluoromethoxy group enhances the compound's metabolic stability and may modulate interactions with biological targets. The compound can participate in typical reactions of aromatic carboxylic acids, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, related compounds often exhibit significant pharmacological properties. The following sections summarize available data on its biological activity, including potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Studies suggest that compounds with similar structures may exhibit antimicrobial properties. For instance, tetrahydronaphthalene derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase, suggesting that naphthalene derivatives could potentially be developed as anti-tuberculosis agents .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies of naphthalene derivatives indicate that modifications to the naphthalene core can lead to enhanced biological activity. For example, certain tetrahydronaphthalene amides demonstrated potent inhibition against M.tb with minimal inhibitory concentrations (MIC) below 1 μg/mL . The presence of halogenated substituents was found to improve interaction with biological targets.

Case Studies and Research Findings

- Antibacterial Activity : A study on naphthoquinone derivatives demonstrated significant antibacterial effects against Staphylococcus aureus, with halogenated derivatives showing enhanced binding interactions . This suggests that similar modifications in this compound could yield compounds with improved antibacterial properties.

- Antiparasitic Activity : Research indicates that naphthoquinone derivatives have shown antiplasmodial activity against Plasmodium falciparum, with some compounds exhibiting IC50 values significantly lower than that of chloroquine, a standard antimalarial drug . This highlights the potential for developing antimalarial agents from structurally related compounds.

- Molecular Docking Studies : Molecular docking studies have revealed that certain naphthalene derivatives interact favorably with target proteins involved in pathogenic processes. For instance, interactions were noted with dihydroorotate dehydrogenase in Plasmodium falciparum, suggesting a mechanism for antimalarial activity .

Data Table: Summary of Biological Activities

| Compound Type | Target Organism/Pathway | Activity | IC50 (μg/mL) |

|---|---|---|---|

| Tetrahydronaphthalene Amides | Mycobacterium tuberculosis | ATP Synthase Inhibition | <1 |

| Naphthoquinone Derivatives | Staphylococcus aureus | Antibacterial | Varies |

| Naphthoquinone Derivatives | Plasmodium falciparum | Antiplasmodial | <0.16 |

Properties

Molecular Formula |

C12H7F3O3 |

|---|---|

Molecular Weight |

256.18 g/mol |

IUPAC Name |

7-(trifluoromethoxy)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)18-8-5-4-7-2-1-3-9(11(16)17)10(7)6-8/h1-6H,(H,16,17) |

InChI Key |

FZHIRMXENVZIDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.